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Compound of Interest

Compound Name: AVE 0991 sodium salt

Cat. No.: B605699 Get Quote

This guide provides a comprehensive comparison of AVE 0991 with other alternatives, focusing

on its validation as a specific Mas receptor (MasR) agonist. It is intended for researchers,

scientists, and drug development professionals interested in the therapeutic potential of

targeting the protective arm of the renin-angiotensin system. This document summarizes key

experimental data, details relevant methodologies, and visualizes critical signaling pathways to

facilitate an objective evaluation of AVE 0991.

Executive Summary
AVE 0991 is a non-peptide, orally active agonist of the Mas receptor, a key component of the

angiotensin-converting enzyme 2 (ACE2)/angiotensin-(1-7)/Mas axis which generally

counteracts the effects of the classical renin-angiotensin system. Experimental evidence

strongly supports AVE 0991 as a specific MasR agonist. In vitro studies demonstrate its ability

to bind to the Mas receptor with high affinity and displace the endogenous ligand, angiotensin-

(1-7) (Ang-(1-7)).[1] Functional assays confirm its agonistic activity through the induction of

downstream signaling pathways, such as nitric oxide (NO) production via Akt and endothelial

nitric oxide synthase (eNOS) phosphorylation.[2] Crucially, the effects of AVE 0991 are often

attenuated or abolished by the specific MasR antagonist A-779 and are absent in Mas receptor

knockout mice, providing robust validation of its mechanism of action.[3][4] In comparison to

the natural peptide ligand Ang-(1-7), AVE 0991 offers the significant advantages of being

resistant to proteolytic degradation and being orally bioavailable.[5] Another synthetic agonist,

CGEN-856S, also demonstrates high specificity for the Mas receptor and elicits similar

downstream effects, providing a valuable tool for comparative studies.
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Comparative Analysis of Mas Receptor Agonists
To objectively assess the performance of AVE 0991, this section presents a comparative

summary of its binding affinity, selectivity, and functional activity alongside the endogenous

ligand Ang-(1-7) and another synthetic agonist, CGEN-856S.

Table 1: Receptor Binding Affinity and Selectivity
Compoun
d

Receptor
Cell
Line/Tiss
ue

Assay
Type

IC50 / Ki
Selectivit
y

Referenc
e

AVE 0991 Mas

Mas-

transfected

COS cells

Competitiv

e Binding

([¹²⁵I]Ang-

(1-7))

IC50 =

47.5 nM

Highly

selective

vs.

AT1/AT2

[1]

Mas

Bovine

aortic

endothelial

cell

membrane

s

Competitiv

e Binding

([¹²⁵I]Ang-

(1-7))

IC50 = 21

± 35 nM

~12%

inhibition of

Ang II

binding to

AT1/AT2 at

10 µM

[3]

Angiotensi

n-(1-7)
Mas

Bovine

aortic

endothelial

cell

membrane

s

Competitiv

e Binding

([¹²⁵I]Ang-

(1-7))

IC50 = 220

± 280 nM

Binds to

Mas

receptor

[6]

CGEN-

856S
Mas

CHO Mas-

transfected

cells

Competitiv

e Binding

(fluorescen

t Ang-(1-7))

Displaced

Ang-(1-7)

to a similar

extent

>1000-fold

lower

affinity for

AT2 than

Ang II; no

significant

binding to

AT1

[3][7]
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Table 2: Functional Activity
Compound Assay

Cell
Line/Tissue

Key
Findings

EC50 / Max
Effect

Reference

AVE 0991
Nitric Oxide

Release

Mas-

transfected

CHO cells

Increased NO

production,

blocked by A-

779

- [1]

Vasodilation

Mouse

isolated aortic

ring

Induced

vasodilation,

abolished in

MasR-

deficient mice

- [5]

CGEN-856S Vasodilation
Rat thoracic

aorta rings

Endothelium-

and NO-

dependent

vasodilation

Max relaxant

effect: 39.99

± 5.034%

[3][7]

Akt/eNOS

Phosphorylati

on

CHO-Mas

cells,

Cardiomyocyt

es

Increased

phosphorylati

on of Akt and

eNOS

- [2][8]

Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures discussed, the

following diagrams are provided in the DOT language for Graphviz.

Mas Receptor Signaling Pathway
This diagram illustrates the downstream signaling cascade initiated by the activation of the Mas

receptor by agonists like AVE 0991, leading to the production of nitric oxide.
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Caption: Mas Receptor signaling cascade.
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Experimental Workflow: Validating Mas Receptor
Agonism
This diagram outlines the key experimental steps to validate a compound as a specific Mas

receptor agonist.
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Caption: Workflow for MasR agonist validation.
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Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to

ensure reproducibility and transparency.

Radioligand Competitive Binding Assay
Objective: To determine the binding affinity (IC50) of a test compound for the Mas receptor.

Materials:

Mas receptor-expressing cell membranes (e.g., from transfected COS or CHO cells)

Radioligand: [¹²⁵I]-Angiotensin-(1-7)

Test compound (e.g., AVE 0991)

Non-specific binding control: High concentration of unlabeled Ang-(1-7)

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

Glass fiber filters (e.g., Whatman GF/B)

Scintillation counter and scintillation fluid

Procedure:

Prepare serial dilutions of the test compound in binding buffer.

In a 96-well plate, add binding buffer, cell membranes, radioligand (at a concentration close

to its Kd), and either the test compound, buffer (for total binding), or non-specific binding

control.

Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach

equilibrium.
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Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell

harvester.

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

Place the filters in scintillation vials with scintillation fluid.

Quantify the radioactivity on the filters using a scintillation counter.

Calculate specific binding by subtracting non-specific binding from total binding.

Plot the percentage of specific binding against the log concentration of the test compound

and determine the IC50 value using non-linear regression analysis.

Nitric Oxide (NO) Production Assay (Griess Assay)
Objective: To measure the production of nitric oxide in cell culture supernatants following

treatment with a Mas receptor agonist.

Materials:

Cells expressing the Mas receptor (e.g., endothelial cells, transfected CHO cells)

Test compound (e.g., AVE 0991)

Griess Reagent System (containing sulfanilamide and N-(1-naphthyl)ethylenediamine

dihydrochloride)

Sodium nitrite standard solution

Phenol red-free cell culture medium

96-well microplate reader

Procedure:

Seed cells in a 96-well plate and allow them to adhere overnight.

Replace the medium with fresh, phenol red-free medium.
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Treat the cells with various concentrations of the test compound or vehicle control.

Incubate for a specified time (e.g., 30 minutes to 24 hours).

Prepare a standard curve using serial dilutions of the sodium nitrite standard in the same

medium.

Transfer a portion of the cell culture supernatant from each well to a new 96-well plate.

Add the Griess reagents to each well according to the manufacturer's instructions.

Incubate at room temperature for a specified time to allow for color development.

Measure the absorbance at the appropriate wavelength (e.g., 540 nm) using a microplate

reader.

Determine the nitrite concentration in the samples by comparing their absorbance to the

standard curve.

Western Blot for Phosphorylated Akt and p38 MAPK
Objective: To detect the phosphorylation of Akt and p38 MAPK in response to Mas receptor

activation.

Materials:

Cells expressing the Mas receptor

Test compound (e.g., AVE 0991)

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

Protein assay kit (e.g., BCA assay)

SDS-PAGE gels and running buffer

PVDF or nitrocellulose membranes

Transfer buffer
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Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-p38 MAPK

(Thr180/Tyr182), anti-total p38 MAPK, and an antibody against a loading control (e.g., β-

actin or GAPDH)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Procedure:

Treat cells with the test compound for various times.

Lyse the cells in ice-cold lysis buffer.

Determine the protein concentration of the lysates.

Denature the protein samples by boiling in Laemmli buffer.

Separate the proteins by SDS-PAGE.

Transfer the proteins to a PVDF or nitrocellulose membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody overnight at 4°C.

Wash the membrane with TBST.

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour

at room temperature.

Wash the membrane with TBST.

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Quantify the band intensities and normalize the phosphorylated protein levels to the total

protein and the loading control.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605699?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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